molecular formula C25H22N2O3 B4075374 4-[Bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol

4-[Bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol

Cat. No.: B4075374
M. Wt: 398.5 g/mol
InChI Key: RLFIKCNKNUIQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol is a complex organic compound featuring a benzene ring substituted with three hydroxyl groups and a bis(1-methylindol-3-yl)methyl group. This compound is part of the indole family, which is known for its significant biological and pharmaceutical importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted benzene derivatives .

Scientific Research Applications

4-[Bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Properties

IUPAC Name

4-[bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-26-13-18(15-7-3-5-9-20(15)26)23(17-11-12-22(28)25(30)24(17)29)19-14-27(2)21-10-6-4-8-16(19)21/h3-14,23,28-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFIKCNKNUIQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=C(C(=C(C=C3)O)O)O)C4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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